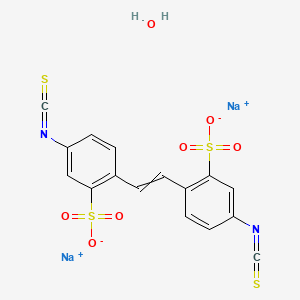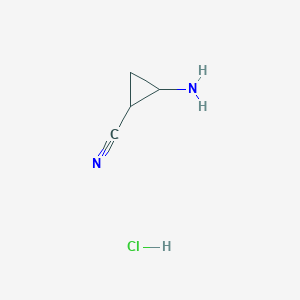![molecular formula C14H13F3N4O3 B12512356 N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B12512356.png)
N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline is a complex organic compound that features a pyrazole ring substituted with nitro and dimethyl groups, an ethenyl linkage, and a trifluoromethoxy-substituted aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a suitable diketone with hydrazine under acidic conditions.
Nitration and Alkylation: The pyrazole ring is then nitrated using a mixture of concentrated nitric and sulfuric acids. Subsequent alkylation with methyl iodide introduces the dimethyl groups.
Ethenyl Linkage Formation: The nitropyrazole derivative is then reacted with an appropriate vinyl halide under basic conditions to form the ethenyl linkage.
Coupling with Aniline: Finally, the ethenyl-substituted pyrazole is coupled with 4-(trifluoromethoxy)aniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Reduction: The ethenyl linkage can be hydrogenated to form an ethyl linkage.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products
Amino Derivative: Formed by reduction of the nitro group.
Ethyl Derivative: Formed by hydrogenation of the ethenyl linkage.
Substituted Derivatives: Formed by nucleophilic substitution of the trifluoromethoxy group.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Biological Research: It can be used as a probe to study the interactions of nitroaromatic compounds with biological systems.
Industrial Chemistry: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline depends on its specific application:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity.
Electron Transport: In materials science applications, it may facilitate electron transport due to its conjugated system and electron-withdrawing groups.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-methoxyaniline
- N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-chloroaniline
- N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-fluoroaniline
Uniqueness
N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its stability and reactivity compared to similar compounds with other substituents.
Properties
Molecular Formula |
C14H13F3N4O3 |
|---|---|
Molecular Weight |
342.27 g/mol |
IUPAC Name |
N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C14H13F3N4O3/c1-9-13(21(22)23)12(20(2)19-9)7-8-18-10-3-5-11(6-4-10)24-14(15,16)17/h3-8,18H,1-2H3 |
InChI Key |
KTAJPWOPDNDFJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C=CNC2=CC=C(C=C2)OC(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


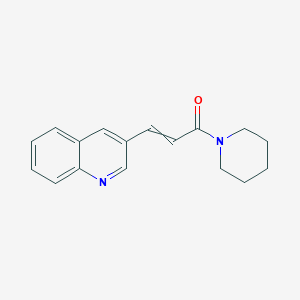
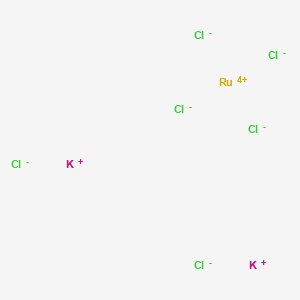
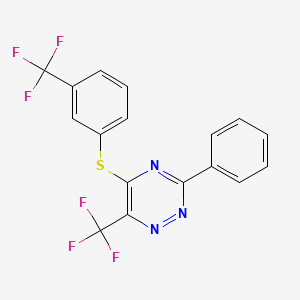
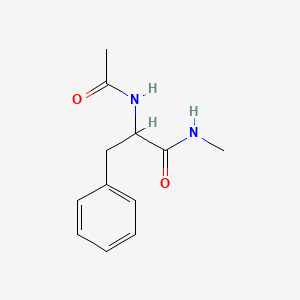
![N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate](/img/structure/B12512305.png)
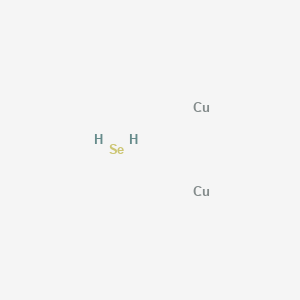
![(2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12512323.png)
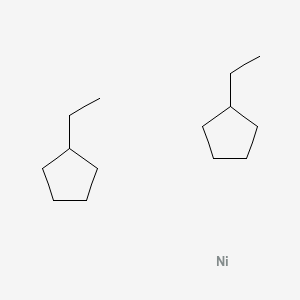
![Thieno[2,3-b]pyridin-5-ylboronic acid](/img/structure/B12512336.png)
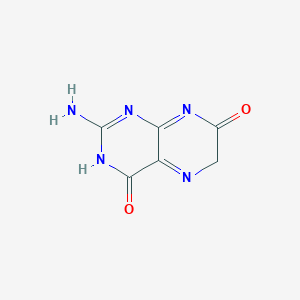
![4-Tert-butyl-2-[1-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12512343.png)
